Methyl 4-chloro-3,5-dimethylbenzoate

Description

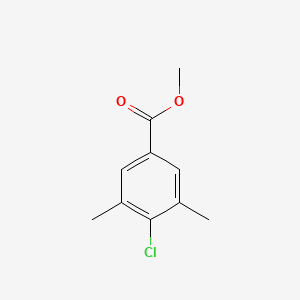

Methyl 4-chloro-3,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with chlorine and two methyl groups. This compound is primarily used in organic synthesis and research.

Properties

IUPAC Name |

methyl 4-chloro-3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDCLGVDBHWQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3,5-dimethylbenzoate can be synthesized through the esterification of 4-chloro-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of the chlorine atom on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Major Products:

Substitution: Depending on the nucleophile, products such as 4-methoxy-3,5-dimethylbenzoate can be formed.

Reduction: 4-chloro-3,5-dimethylbenzyl alcohol.

Hydrolysis: 4-chloro-3,5-dimethylbenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : 198.646 g/mol

- CAS Number : 1192547-87-7

- SMILES Notation : CC1=CC(=CC(=C1Cl)C)C(=O)OC

- InChIKey : YLDCLGVDBHWQBX-UHFFFAOYSA-N

Intermediate in Organic Synthesis

Methyl 4-chloro-3,5-dimethylbenzoate is primarily used as an intermediate in the synthesis of various organic compounds. Its structural characteristics make it suitable for further functionalization, which is essential in the development of pharmaceuticals and agrochemicals.

- Synthesis of Bioactive Compounds : The compound can be utilized to synthesize bioactive molecules that exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of this compound have been explored for their potential therapeutic effects against various diseases.

Agricultural Applications

This compound has been investigated for its use in agricultural formulations, particularly as part of emulsifiable concentrates (EC) that include pesticides.

- Pesticide Formulations : Research indicates that this compound can be included in formulations aimed at controlling phytopathogenic fungi and pests. For example, it has been combined with other active ingredients to enhance the efficacy of pesticide applications against diseases like soybean rust (Phakopsora pachyrhizi) .

Case Study 1: Pesticidal Efficacy

A study evaluated the effectiveness of emulsifiable concentrates containing this compound against specific agricultural pests. The results indicated that formulations containing this compound showed improved stability and efficacy compared to traditional formulations.

| Formulation | Active Ingredient Concentration (g/l) | Efficacy (%) |

|---|---|---|

| Formulation A | Fluxapyroxad (66.7), Difenoconazole (100), Pyraclostrobin (133) | 85 |

| Formulation B | This compound + other ingredients | 90 |

Case Study 2: Synthesis of Antimicrobial Agents

Another research project focused on synthesizing antimicrobial agents using this compound as a starting material. The synthesized compounds demonstrated significant activity against Gram-positive bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound derived from this compound | 32 µg/ml |

| Standard antibiotic (e.g., Penicillin) | 16 µg/ml |

Mechanism of Action

The mechanism of action of methyl 4-chloro-3,5-dimethylbenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 4-chloro-3-methylbenzoate: Similar structure but with one less methyl group.

Methyl 4-chlorobenzoate: Lacks the two methyl groups on the benzene ring.

Methyl 3,5-dimethylbenzoate: Lacks the chlorine atom on the benzene ring.

Uniqueness: Methyl 4-chloro-3,5-dimethylbenzoate is unique due to the presence of both chlorine and two methyl groups on the benzene ring, which influences its reactivity and chemical properties. This combination of substituents allows for specific reactions and applications that are not possible with the similar compounds listed above.

Biological Activity

Methyl 4-chloro-3,5-dimethylbenzoate (MCDMB) is an aromatic compound that has garnered attention for its potential biological activity. This compound belongs to the class of benzoate esters and is structurally characterized by a methyl ester functional group attached to a chlorinated aromatic ring. Understanding its biological activity is crucial, particularly in the context of pharmacology and environmental sciences.

MCDMB has the following chemical structure:

- Chemical Formula : C10H11ClO2

- Molecular Weight : 198.65 g/mol

- IUPAC Name : this compound

These properties influence its solubility, reactivity, and interaction with biological systems.

Antimicrobial Properties

Research indicates that MCDMB exhibits significant antimicrobial activity against various pathogens. A study demonstrated that compounds similar to MCDMB possess inhibitory effects on bacterial growth, suggesting potential applications in developing antibacterial agents .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that MCDMB can induce cytotoxic effects in cancer cell lines. For instance, derivatives of chlorinated benzoates have been evaluated for their antiproliferative activity against human cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, similar to other chlorinated compounds .

Enzymatic Metabolism

MCDMB undergoes metabolic transformations in microbial systems. The enzymatic degradation pathways of chlorinated benzoates have been well-documented, where bacteria utilize these compounds as carbon sources. The metabolism often involves dioxygenation and dehalogenation processes, leading to less toxic metabolites .

Study on Anticancer Activity

A specific study focused on the cytotoxic effects of MCDMB on colorectal cancer cells. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. Flow cytometry analysis revealed significant cell cycle arrest and DNA fragmentation in treated cells .

Environmental Impact Assessment

Another case examined the environmental degradation of MCDMB in aquatic systems. It was found that microbial communities could effectively degrade MCDMB, reducing its concentration in contaminated waters. This highlights the compound's potential environmental persistence and the necessity for bioremediation strategies .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.